Cas no 1210976-99-0 (2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide)

2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide
- VU0522845-1
- 1210976-99-0
- SCHEMBL5022115
- 2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- AKOS024521272
- 2-(2-chlorophenyl)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide
- F5833-3590
-
- Inchi: 1S/C23H20ClFN2O3S/c24-21-6-2-1-4-17(21)14-23(28)26-19-10-7-16-5-3-13-27(22(16)15-19)31(29,30)20-11-8-18(25)9-12-20/h1-2,4,6-12,15H,3,5,13-14H2,(H,26,28)
- InChI Key: YQTSTHHEZXABCA-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC(NC1C=CC2=C(C=1)N(CCC2)S(C1C=CC(=CC=1)F)(=O)=O)=O
Computed Properties
- Exact Mass: 458.0867195g/mol
- Monoisotopic Mass: 458.0867195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 74.9Ų
2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5833-3590-3mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-10mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-75mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-25mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 25mg |
$109.0 | 2023-09-09 | ||
A2B Chem LLC | BA66024-25mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | BA66024-100mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 100mg |
$697.00 | 2024-04-20 | ||
Life Chemicals | F5833-3590-20μmol |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-5mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-20mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-30mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 30mg |
$119.0 | 2023-09-09 |
2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide Related Literature
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
Additional information on 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide
Introduction to 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide (CAS No. 1210976-99-0)
2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide, with the CAS number 1210976-99-0, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorophenyl group, a fluorobenzenesulfonyl moiety, and a tetrahydroquinoline scaffold. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide involves multiple steps and requires precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound, making it more accessible for research and development purposes. The use of transition metal-catalyzed reactions and green chemistry principles has significantly improved the yield and purity of the final product.
In terms of its biological activities, 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One of the key areas of interest is its activity as an inhibitor of protein kinases, which are crucial enzymes involved in cell signaling pathways. Protein kinases play a pivotal role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of these enzymes is often associated with diseases such as cancer and inflammatory disorders.
Recent studies have shown that 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide exhibits potent inhibitory activity against specific protein kinases, such as Aurora kinase A and B. These kinases are essential for mitotic progression and are frequently overexpressed in various types of cancer. By inhibiting these kinases, this compound has the potential to disrupt cancer cell proliferation and induce apoptosis. Preclinical studies have demonstrated promising results in both in vitro and in vivo models of cancer.
Beyond its anti-cancer properties, 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide has also shown potential in the treatment of neurodegenerative diseases. Research has indicated that this compound can modulate the activity of certain enzymes involved in neuroinflammation and oxidative stress. These effects may contribute to its neuroprotective properties and make it a promising candidate for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide have been extensively evaluated to ensure its suitability for clinical applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. It demonstrates good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a drug candidate. Additionally, toxicological assessments have indicated that this compound is well-tolerated at therapeutic doses with minimal side effects.
Clinical trials are currently underway to further investigate the safety and efficacy of 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide. Early-phase trials have focused on evaluating its pharmacokinetic behavior and safety profile in healthy volunteers. Preliminary results have been encouraging, with no significant adverse events reported. Phase II trials are planned to assess its therapeutic potential in specific disease indications such as cancer and neurodegenerative disorders.
In conclusion, 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide (CAS No. 1210976-99-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the pharmaceutical industry. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits.
1210976-99-0 (2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide) Related Products
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)




